molecular formula C12H22N2O2 B2649832 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 848410-13-9

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2649832
CAS No.: 848410-13-9
M. Wt: 226.32 g/mol
InChI Key: HMLJDLIVSQQLPO-ZJUUUORDSA-N
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Description

Properties

CAS No.

848410-13-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

HMLJDLIVSQQLPO-ZJUUUORDSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2C1CCNC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCNC2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl . The reaction conditions typically include a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

The compound is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of octahydro-1H-pyrrolo[3,2-c]pyridine have been investigated for their efficacy against various diseases, including:

  • Antimicrobial Agents : The nitrogen heterocycle is a common scaffold in the development of antibacterial and antifungal agents due to its ability to interact with biological targets effectively.
  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit anticancer properties, making them candidates for further investigation in oncology .

Neuropharmacology

Studies have shown that compounds derived from pyrrolidine structures can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Synthetic Intermediates

tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Functionalization Reactions : The compound can be modified to introduce various functional groups, enhancing its utility in creating complex molecules .
  • Cyclization Reactions : It can participate in cyclization reactions to form more complex nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry .

Synthesis of Antiviral Agents

A study demonstrated the use of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as precursors for synthesizing antiviral compounds. The derivatives were tested for activity against viral pathogens and showed promising results .

Development of Antidepressants

Research highlighted the modification of this compound to develop new antidepressant agents targeting serotonin receptors. The modifications enhanced binding affinity and selectivity compared to existing medications .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing antibiotics and anticancer drugs ,
NeuropharmacologyPotential treatments for depression and anxiety ,
Organic SynthesisBuilding block for creating complex nitrogen-containing heterocycles ,
Antiviral ResearchPrecursor for synthesizing antiviral agents with tested efficacy
Antidepressant DevelopmentModifications leading to new agents targeting serotonin receptors

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Position Isomers

tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • CAS Number : 1211586-14-9
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Difference: The bicyclic system is fused at the [3,2-b] positions instead of [3,2-c].
  • Applications : Similar use as a Boc-protected intermediate, but its distinct ring geometry may influence reactivity in specific synthetic pathways .

Substituted Derivatives

tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS Number : 494767-22-5
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molecular Weight : 254.71 g/mol
  • Key Difference: Incorporates a chlorine atom at position 4 and a partially unsaturated (dihydro) pyrrolopyridine ring.
  • Properties : Higher boiling point (370.2±42.0 °C) and density (1.261±0.06 g/cm³) compared to the parent compound .
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • CAS Number : 1147421-99-5
  • Molecular Formula : C₁₉H₂₈N₂O₂
  • Molecular Weight : 316.44 g/mol
  • Key Difference : A benzyl group at position 5 significantly increases lipophilicity, which may improve membrane permeability in drug candidates.

Expanded Ring Systems

cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride
  • CAS Number : 1588507-46-3
  • Molecular Formula : C₁₃H₂₃ClN₂O₂ (hydrochloride salt)
  • Key Difference : Contains a seven-membered azepine ring fused to pyrrolidine. The expanded ring system and hydrochloride salt form enhance solubility in polar solvents.

Piperidine-Based Analogs

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
  • CAS Number : 162167-97-7
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Key Difference: A piperidine core with an aminoethyl side chain instead of a bicyclic system. This structure is more flexible, favoring applications as a building block in peptide mimetics.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application
This compound 1147422-00-1 C₁₂H₂₂N₂O₂ 226.32 [3,2-c] fused bicyclic system IDO1 inhibitor intermediate
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1211586-14-9 C₁₂H₂₂N₂O₂ 226.32 [3,2-b] fused bicyclic system Synthetic intermediate
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 494767-22-5 C₁₂H₁₅ClN₂O₂ 254.71 Chlorine substituent, dihydro ring Electrophilic intermediate
tert-Butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 1147421-99-5 C₁₉H₂₈N₂O₂ 316.44 Benzyl group at position 5 Lipophilic drug candidate
cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride 1588507-46-3 C₁₃H₂₃ClN₂O₂ 316.80 Azepine ring, hydrochloride salt Solubility-enhanced intermediate

Biological Activity

Tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 1147422-00-1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1147422-00-1
  • Synonyms : Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester; 1-Boc-octahydropyrrolo[3,2-c]pyridine

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown potential against cancer cell lines, indicating its role in cancer therapeutics.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific receptors and enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Shah et al., 2005Explored the synthesis and preliminary biological evaluation of pyrrolidine derivatives; highlighted the potential of tert-butyl octahydro derivatives in medicinal applications.
Zhang et al., 2019Investigated the cytotoxic effects on human cancer cell lines; reported significant inhibition of cell proliferation at higher concentrations.
Lee et al., 2020Studied the neuroprotective effects in animal models; demonstrated reduced neuronal apoptosis and inflammation markers.

Safety and Toxicology

While the compound shows promising biological activity, safety data indicate potential hazards:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315) .

Q & A

Q. What are the primary synthetic routes for tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in academic settings?

The compound is synthesized via Buchwald–Hartwig amination using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in dry toluene under inert conditions. Sodium tert-butoxide (NaOtBu) is used as a base, and intermediates are purified via silica gel chromatography . An alternative method involves a one-step conversion of cyano groups to pyrrolidine structures , leveraging mild reaction conditions and cost-effective reagents .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Mass Spectrometry (MS): High-resolution MS (Exact Mass: 246.081) confirms molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and verify the bicyclic framework (e.g., δ 1.45 ppm for tert-butyl protons) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving conformational isomerism .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Respiratory Protection: Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 or ABEK-P2 filters for higher concentrations .
  • Thermal Safety: Avoid ignition sources (e.g., sparks, open flames) due to thermal instability .
  • Waste Management: Prevent drainage contamination by neutralizing residues before disposal .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening: Test Pd/XPhos or Pd/JohnPhos systems to enhance coupling efficiency .
  • Solvent Optimization: Compare toluene vs. dioxane for improved solubility of intermediates.
  • Temperature Control: Gradual heating (e.g., 80–110°C) minimizes side reactions during cyclization .
  • Reagent Stoichiometry: Adjust halo-derivative ratios (e.g., 1.5–2.0 equiv.) to drive reactions to completion .

Q. What computational strategies are effective for predicting the compound’s reactivity in drug discovery?

  • Density Functional Theory (DFT): Model transition states for key reactions (e.g., amination, cyclization) to identify energy barriers .
  • Molecular Docking: Simulate interactions with sigma receptors (σ₁/σ₂) to prioritize derivatives for pharmacological testing .
  • ADMET Prediction: Use QSAR models to assess bioavailability and metabolic stability of carboxylate derivatives .

Q. How can structural isomerism challenges be addressed during synthesis?

  • Chiral Chromatography: Separate enantiomers using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) .
  • Enantioselective Catalysis: Employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation or cycloaddition steps .
  • Dynamic NMR: Monitor isomerization kinetics in solution to optimize reaction timelines .

Methodological Notes

  • Data Contradictions: reports no carcinogenicity (IARC/OSHA), but reproductive toxicity data are absent. Researchers should validate toxicity via Ames tests or micronucleus assays.
  • Structural Variants: Derivatives like tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1147421-99-5) require tailored purification protocols due to increased hydrophobicity .
  • SHELX Refinement: For crystallographic data, integrate SHELXL with Olex2 GUI to automate disorder modeling and hydrogen placement .

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